2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one
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Overview
Description
2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound features a pyridazinone core with a benzyl group at the 2-position and an oxirane (epoxide) ring at the 6-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl₅).
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Oxirane Ring: The oxirane ring can be attached via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA) on an allylic alcohol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Reduction: The pyridazinone core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride, suitable bases, amines, thiols
Major Products Formed
Oxidation: Diols or ketones from the opening of the oxirane ring
Reduction: Alcohols or amines from the reduction of the pyridazinone core
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antihypertensive, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition, particularly cyclooxygenase-2 (COX-2) inhibitors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6-methoxypyridazin-3(2H)-one: Lacks the oxirane ring but shares the benzyl and pyridazinone core.
2-Benzyl-4,5-dihydro-3(2H)-pyridazinone: Similar core structure but differs in the degree of saturation and substituents.
Uniqueness
2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for diverse chemical modifications. This makes it a valuable compound for drug design and development .
Properties
CAS No. |
62574-52-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-benzyl-6-(oxiran-2-ylmethoxy)pyridazin-3-one |
InChI |
InChI=1S/C14H14N2O3/c17-14-7-6-13(19-10-12-9-18-12)15-16(14)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
InChI Key |
HMZFCJRCMNOJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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